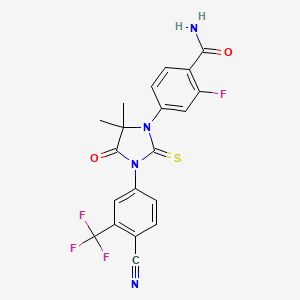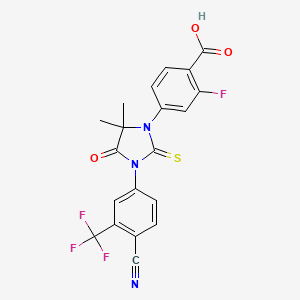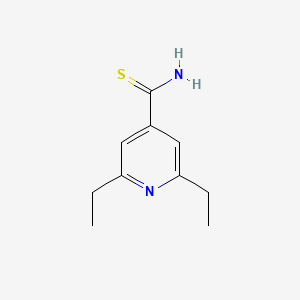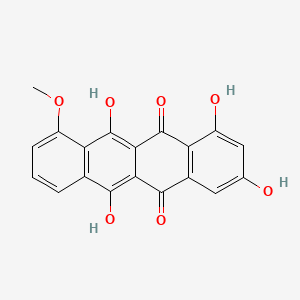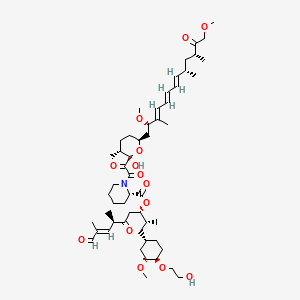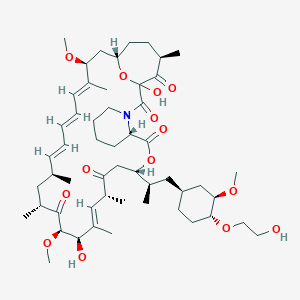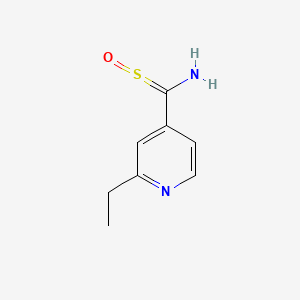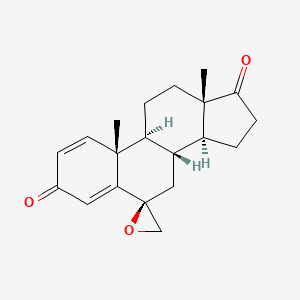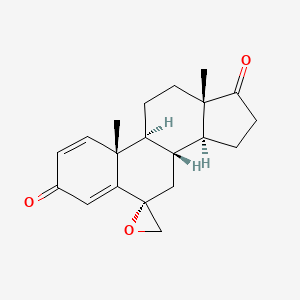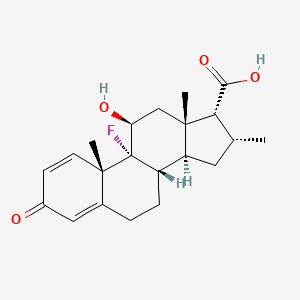
17α-羧基-17-脱氧地塞米松
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
17|A-Carboxy-17-desoxy Dexamethasone, also known as (11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid, is a synthetic glucocorticoid. It is a derivative of dexamethasone, a well-known anti-inflammatory and immunosuppressant medication. This compound is primarily used in research settings to study the pharmacokinetics and pharmacodynamics of glucocorticoids.
科学研究应用
17|A-Carboxy-17-desoxy Dexamethasone is widely used in scientific research, including:
Chemistry: Studying the reactivity and stability of glucocorticoid derivatives.
Biology: Investigating the effects of glucocorticoids on cellular processes and gene expression.
Medicine: Developing new anti-inflammatory and immunosuppressant drugs.
Industry: Quality control and impurity profiling in the production of dexamethasone and related compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 17|A-Carboxy-17-desoxy Dexamethasone involves multiple steps, starting from the parent compound dexamethasone. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9th position.
Hydroxylation: Addition of a hydroxyl group at the 11th position.
Oxidation: Conversion of the 17th position to a carboxylic acid group.
These reactions typically require specific reagents and conditions, such as fluorinating agents, oxidizing agents, and controlled temperature and pH levels.
Industrial Production Methods
Industrial production of 17|A-Carboxy-17-desoxy Dexamethasone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of intermediate compounds.
Purification: Use of chromatographic techniques to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
17|A-Carboxy-17-desoxy Dexamethasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of dexamethasone with modified functional groups, which are used for further research and development.
作用机制
The mechanism of action of 17|A-Carboxy-17-desoxy Dexamethasone involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects.
相似化合物的比较
Similar Compounds
Dexamethasone: The parent compound with similar anti-inflammatory properties.
Betamethasone: Another glucocorticoid with a similar structure but different pharmacokinetics.
Prednisolone: A glucocorticoid with a different functional group at the 17th position.
Uniqueness
17|A-Carboxy-17-desoxy Dexamethasone is unique due to the presence of a carboxylic acid group at the 17th position, which alters its pharmacokinetic properties and makes it a valuable compound for research purposes.
属性
CAS 编号 |
75262-69-0 |
|---|---|
分子式 |
C21H27FO4 |
分子量 |
362.4 g/mol |
IUPAC 名称 |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C21H27FO4/c1-11-8-15-14-5-4-12-9-13(23)6-7-20(12,3)21(14,22)16(24)10-19(15,2)17(11)18(25)26/h6-7,9,11,14-17,24H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14+,15+,16+,17-,19+,20+,21+/m1/s1 |
InChI 键 |
VNEWQJPVNZRHHG-MIESIBRYSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)O)C)O)F)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)O)C)O)F)C |
外观 |
White Solid |
熔点 |
294-296°C (dec.) |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(11β,16α,17β)-9-Fluoro-11-hydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic Acid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



